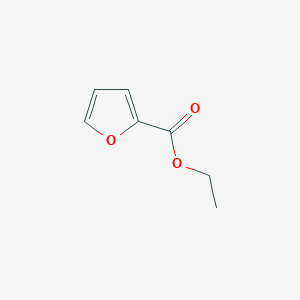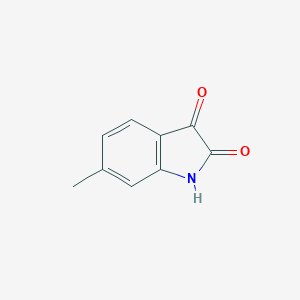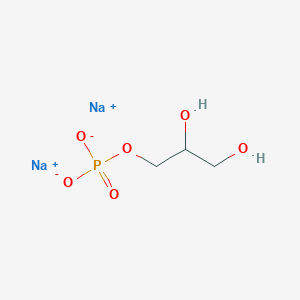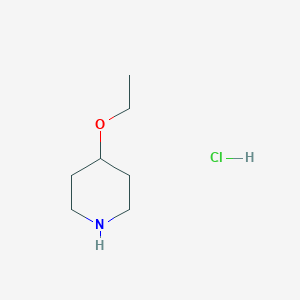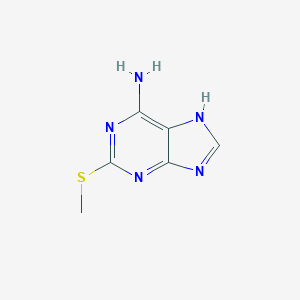
2-Methylthioadenine
Descripción general
Descripción
2-Methylthioadenine is a chemical compound with the molecular formula C6H7N5S . It is also known by other names such as 2-(Methylthio)-9H-purin-6-amine, 2-methylsulfanyl-7H-purin-6-amine, and 2-(Methylthio)-7H-purin-6-amine . It has a molecular weight of 181.22 g/mol .
Synthesis Analysis
The synthesis of 2-Methylthioadenine involves enzymes of the MiaB family . These enzymes are part of two distinct classes of tRNA-modifying enzymes, namely uridine methylases of the TRM2 family and enzymes of the MiaB family that are involved in 2-methylthioadenine formation .
Molecular Structure Analysis
The molecular structure of 2-Methylthioadenine can be represented by the InChI string: InChI=1S/C6H7N5S/c1-12-6-10-4(7)3-5(11-6)9-2-8-3/h2H,1H3,(H3,7,8,9,10,11) . The Canonical SMILES representation is: CSC1=NC(=C2C(=N1)N=CN2)N .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methylthioadenine include a molecular weight of 181.22 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 5, a Rotatable Bond Count of 1, an Exact Mass of 181.04221642 g/mol, a Monoisotopic Mass of 181.04221642 g/mol, a Topological Polar Surface Area of 106 Ų, a Heavy Atom Count of 12, and a Formal Charge of 0 .
Aplicaciones Científicas De Investigación
Assessing Type 2 Diabetes Risk
2-Methylthioadenine has been used in the field of clinical chemistry to assess the risk of Type 2 Diabetes . A study published in the Oxford Academic Journal used a quantitative PCR measurement of tRNA 2-Methylthio modification to assess this risk . The study found that the 2-Methylthio modification level in tRNA Lys (UUU) was decreased in individuals carrying the CDKAL1 genotype associated with Type 2 Diabetes . This suggests that 2-Methylthioadenine could be used as a biomarker for assessing Type 2 Diabetes risk.
Understanding Insulin Secretion
The same study also found a correlation between the 2-Methylthio modification level and insulin secretion . This indicates that 2-Methylthioadenine could be used to understand the mechanisms of insulin secretion and potentially develop new treatments for diabetes.
Studying tRNA Modifications
2-Methylthioadenine is involved in the modification of tRNA, a process that is crucial for the structural integrity and decoding activity of tRNA . Studying these modifications can lead to a better understanding of various pathologies, including Type 2 Diabetes and mitochondrial diseases .
Enzyme Activity Measurement
Recombinant Human Methylthioadenosine Phosphorylase (MTAP) uses 2-Methylthioadenine to produce adenine through the conversion of 5’methylthioadenine to 5’methylthioribose-1 phosphate . This process can be measured to determine the enzyme’s activity, which can be useful in various biochemical research applications .
Biomedical Applications of Methionine-based Systems
Methionine, an essential amino acid in the human body, possesses versatile features based on its chemical modification, cell metabolism, and metabolic derivatives . As 2-Methylthioadenine is a derivative of methionine, it holds immense potential for biomedical applications .
Clinical Sample Analysis
The quantitative PCR measurement of tRNA 2-Methylthio modification can be adapted for a small amount of crude RNA, making it ideal for clinical samples . This could potentially allow for the use of 2-Methylthioadenine in diagnostic tests and medical research.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
2-Methylthioadenine, also known as 2-(Methylthio)-9H-purin-6-amine, is a compound that has been found to interact with several targets in biological systems. It has been reported to antagonize the activity of the plant hormone cytokinin at the receptor level . In addition, it has been found to promote remyelination by inducing oligodendrocyte differentiation , and to reprogram macrophage activation through adenosine receptor stimulation .
Mode of Action
The compound’s interaction with its targets leads to various changes in cellular processes. For instance, it competitively inhibits the binding of the natural ligand trans-zeatin to the Arabidopsis cytokinin receptors . In the context of remyelination, it increases the number of mature myelinating oligodendrocytes . When interacting with macrophages, it blocks TNFα production .
Biochemical Pathways
2-Methylthioadenine affects several biochemical pathways. It is involved in the polyamine pathway that modulates methyltransferase activity, influencing DNA and protein methylation . It is also involved in the biosynthesis of unbound 2-methylthioadenine across diverse kingdoms of life .
Pharmacokinetics
It is known that the compound can be administered subcutaneously
Result of Action
The action of 2-Methylthioadenine leads to various molecular and cellular effects. It has been shown to prevent the loss of myelin and promote remyelination in vitro . It also represses the induction of the cytokinin response gene ARR5:GUS . Furthermore, it has been found to enhance myelin production in the cuprizone model, in conjunction with a clinical improvement .
Action Environment
The action, efficacy, and stability of 2-Methylthioadenine can be influenced by various environmental factors. It is known that the compound is involved in the regulation of tRNA modification or translation , which suggests that its action could be influenced by the cellular environment and the presence of other molecules involved in these processes.
Propiedades
IUPAC Name |
2-methylsulfanyl-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5S/c1-12-6-10-4(7)3-5(11-6)9-2-8-3/h2H,1H3,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGXEFXCWDTSQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C(=N1)N=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152596 | |
| Record name | 1H-Purin-6-amine, 2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylthioadenine | |
CAS RN |
1198-83-0 | |
| Record name | 2-(Methylthio)adenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Purin-6-amine, 2-(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenine, 2-(methylthio)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7235 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Purin-6-amine, 2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylthioadenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological significance of 2-methylthioadenine?
A1: 2-Methylthioadenine is a modified adenine base found in tRNA, specifically at position 37 in the anticodon loop of tRNA recognizing codons starting with U. [, ] This modification is crucial for accurate protein synthesis by influencing codon-anticodon interactions during translation. [, ]
Q2: How does 2-methylthioadenine contribute to tRNA function?
A2: The presence of 2-methylthioadenine in tRNA enhances its binding affinity to ribosomes and stabilizes the codon-anticodon interaction. [, ] This increased stability and accuracy in translation are vital for proper cellular function.
Q3: Which enzymes are responsible for the biosynthesis of 2-methylthioadenine in tRNA?
A3: Enzymes from the MiaB family catalyze the formation of 2-methylthioadenine in tRNA. [] These enzymes use a mechanism similar to biotin and lipoate synthases, employing sulfur insertion for the modification. []
Q4: Does the TRAM domain play a role in the modification of adenine to 2-methylthioadenine?
A4: Yes, the TRAM (TRM2 and MiaB) domain, found in MiaB family enzymes, is believed to be crucial for this process. [] It's predicted to bind tRNA and guide the enzymatic domain to the target adenine for 2-methylthioadenine formation. []
Q5: Are there any structural insights available for 2-methylthioadenine and related compounds?
A5: Yes, crystallographic studies have provided insights into the three-dimensional structure of N6-(2-isopentenyl)-2-methylthioadenine, a related modified base found in tRNA. [, ] These studies highlight the structural features important for its biological activity, including potential interactions with other molecules.
Q6: Have any synthetic routes been developed for 2-methylthioadenine and its derivatives?
A6: Researchers have successfully synthesized various 2-methylthioadenine nucleosides, including 9-L-arabofuranosido-2-methylthioadenine, through different chemical pathways. [, ] Additionally, reactions involving condensation of N6-benzoyl-2-methylthioadenine with sugar moieties have been explored for nucleoside synthesis. []
Q7: What is the significance of the stereochemistry of 2-methylthioadenine nucleosides?
A7: The stereochemistry of the glycosidic bond in 2-methylthioadenine nucleosides is crucial for their biological activity. [] Researchers have successfully synthesized both α- and β-anomers of 9-triacetyl-D-ribopyranosido-2-methylthioadenine, highlighting the importance of stereochemical control in synthetic approaches. []
Q8: Are there alternative compounds or modifications that can functionally substitute for 2-methylthioadenine in tRNA?
A8: While the exact functional substitutes for 2-methylthioadenine are yet to be fully elucidated, research suggests that other tRNA modifications might compensate for its absence in specific contexts. [, ] Further research is needed to explore potential alternatives and understand the complex interplay between different tRNA modifications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



